molecular formula C7H11N3 B601027 Bendamustine Related Impurity 4 CAS No. 60651-29-8

Bendamustine Related Impurity 4

Cat. No. B601027
CAS RN: 60651-29-8
M. Wt: 137.19
InChI Key:
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Description

Bendamustine Related Impurity 4 is an impurity of bendamustine, a chemotherapy drug used for the therapy of non-Hodgkin lymphoma and chronic lymphocytic leukemia . It has a CAS Registry number of 60651-29-8 . The chemical name of Bendamustine Related Impurity 4 is 1-N-methylbenzene-1,2,4-triamine .

Scientific Research Applications

Synthesis and Characterization

The synthesis of potential bendamustine impurities, such as the bendamustine deschloro dimer, has been a subject of research to understand the chemical stability and potential degradation pathways of bendamustine. This impurity arises from the hydrolysis of bendamustine followed by intermolecular esterification, highlighting the importance of controlling and understanding impurity profiles for drug safety and efficacy (Yuan & Zhu, 2020).

Drug Stability

Research into the stability of bendamustine hydrochloride under stressed conditions revealed the formation of degradant impurities, which are crucial for developing analytical methods for quality control and ensuring the drug's stability throughout its shelf life (Chen et al., 2015). Similarly, a stability-indicating LC method has been developed for the estimation of bendamustine hydrochloride and its related impurities, underlining the significance of monitoring these impurities for maintaining the drug's quality (Kasa et al., 2014).

Anticancer Efficacy and Mechanisms

Bendamustine's efficacy in cancer treatment is partly attributed to its distinct pattern of cytotoxicity and unique mechanistic features compared to other alkylating agents. It activates DNA-damage stress response and apoptosis, among other mechanisms, suggesting that understanding and managing its impurities are essential for its therapeutic effectiveness (Leoni et al., 2008).

Improved Stability and Efficacy

Efforts to improve bendamustine's stability and anticancer efficacy through nano-architectural approaches, such as PEG-PLGA nanoparticulate formulations, indicate the ongoing need to address challenges related to the drug's stability and impurity profiles. Such research underscores the broader implications of impurity management for enhancing drug performance and patient outcomes (Khan et al., 2016).

properties

IUPAC Name

1-N-methylbenzene-1,2,4-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILHLCVBOALKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n1-Methylbenzene-1,2,4-triamine

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